molecular formula C12H26N4O3 B12677262 N(1)-(gamma-Glutamyl)spermine CAS No. 74141-49-4

N(1)-(gamma-Glutamyl)spermine

Cat. No.: B12677262
CAS No.: 74141-49-4
M. Wt: 274.36 g/mol
InChI Key: QNYYXTWCRFZWDU-JTQLQIEISA-N
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Description

N(1)-(gamma-Glutamyl)spermine is a polyamine derivative that plays a significant role in various biological processes. Polyamines, including spermine, are organic compounds involved in cellular metabolism and are essential for cell growth and differentiation. This compound is formed by the conjugation of spermine with gamma-glutamyl, which enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-(gamma-Glutamyl)spermine typically involves the reaction of spermine with gamma-glutamyl derivatives under controlled conditions. One common method is the use of gamma-glutamyl chloride as a reactant, which reacts with spermine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the purification of the final product through techniques such as crystallization or chromatography to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N(1)-(gamma-Glutamyl)spermine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized by enzymes such as polyamine oxidase, leading to the formation of aldehydes and hydrogen peroxide.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include polyamine oxidase and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Aldehydes and hydrogen peroxide.

    Reduction: Precursor polyamines such as spermine.

    Substitution: Various substituted polyamines depending on the nucleophile used.

Scientific Research Applications

N(1)-(gamma-Glutamyl)spermine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for nucleic acids.

    Biology: It plays a role in cell growth and differentiation studies.

    Medicine: It has potential therapeutic applications in cancer treatment due to its ability to modulate polyamine metabolism.

    Industry: It is used in the production of pharmaceuticals and as a stabilizer in various industrial processes.

Mechanism of Action

N(1)-(gamma-Glutamyl)spermine exerts its effects through several mechanisms:

    Free Radical Scavenging: It acts as a free radical scavenger, protecting DNA from oxidative damage.

    Gene Regulation: It stabilizes chromatin and regulates gene expression.

    Polyamine Metabolism: It modulates polyamine metabolism by interacting with enzymes such as polyamine oxidase and spermidine/spermine N1-acetyltransferase.

Comparison with Similar Compounds

Similar Compounds

    Spermine: A precursor of N(1)-(gamma-Glutamyl)spermine with similar biological functions.

    Spermidine: Another polyamine with roles in cellular metabolism.

    Putrescine: A simpler polyamine involved in the initial stages of polyamine biosynthesis.

Uniqueness

This compound is unique due to its enhanced stability and biological activity compared to its precursor compounds. The gamma-glutamyl conjugation provides additional functional properties, making it more effective in various applications.

Properties

CAS No.

74141-49-4

Molecular Formula

C12H26N4O3

Molecular Weight

274.36 g/mol

IUPAC Name

(2S)-5-amino-2-[3-(4-aminobutylamino)propylamino]-5-oxopentanoic acid

InChI

InChI=1S/C12H26N4O3/c13-6-1-2-7-15-8-3-9-16-10(12(18)19)4-5-11(14)17/h10,15-16H,1-9,13H2,(H2,14,17)(H,18,19)/t10-/m0/s1

InChI Key

QNYYXTWCRFZWDU-JTQLQIEISA-N

Isomeric SMILES

C(CCNCCCN[C@@H](CCC(=O)N)C(=O)O)CN

Canonical SMILES

C(CCNCCCNC(CCC(=O)N)C(=O)O)CN

Origin of Product

United States

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